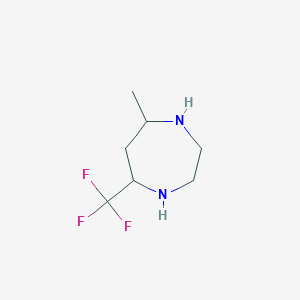![molecular formula C22H25NO6 B2534376 Methyl 2-[2-(2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}ethoxy)ethoxy]acetate CAS No. 1820619-06-4](/img/structure/B2534376.png)
Methyl 2-[2-(2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}ethoxy)ethoxy]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-[2-(2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}ethoxy)ethoxy]acetate is a useful research compound. Its molecular formula is C22H25NO6 and its molecular weight is 399.443. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthetic Methodologies
This compound is involved in innovative synthetic methodologies for creating complex molecules. For example, it has been used in the synthesis of phosphorylacetic acid esters and menthyl phosphorylacetates, showcasing its versatility in organic synthesis (Bredikhin et al., 2007). Similarly, it plays a role in the crystal structure studies of certain compounds, indicating its importance in the analysis of molecular conformations (Li et al., 2015).
Fluorescence Labeling and Material Science
In material science, it has applications in fluorescence labeling, particularly for determining carbonyl groups in cellulosics. This highlights its utility in material characterization and analysis (Roehrling et al., 2002). Moreover, its derivatives have been explored for their potential in forming beta-sheet conformations, relevant in the development of novel biomaterials (Hwang & Deming, 2001).
Antimicrobial Activity
Research has also delved into the antimicrobial potential of related thiazole derivatives, indicating its broader implications in medicinal chemistry and drug development for combating microbial infections (Wardkhan et al., 2008).
Chemical Synthesis and Characterization
The compound's derivatives have been synthesized and characterized for various applications, including in the synthesis of 4-arylideneimidazolin-5-ones, which relate to the green fluorescent protein (GFP) chromophore, underscoring its relevance in biochemical and fluorescence studies (Baldridge et al., 2010).
Supramolecular Chemistry
In supramolecular chemistry, it's utilized in studies focusing on noncovalent interactions and supramolecular synthons in crystal structures of Fmoc-amino acids. This application is critical for understanding molecular assembly and designing novel materials or drug delivery systems (Bojarska et al., 2020).
Wirkmechanismus
Target of Action
Compounds with similar structures, such as those containing the fluoren-9-ylmethoxy carbonyl (fmoc) group, are often used in peptide synthesis . They may interact with amino acids or peptides during the synthesis process.
Mode of Action
Based on its structural similarity to other fmoc-amino acids, it can be inferred that it may act as a building block in peptide synthesis . The Fmoc group provides protection for the amino group during the synthesis process, and can be removed under specific conditions to allow for peptide bond formation.
Biochemische Analyse
Biochemical Properties
Compounds with Fmoc groups are known to interact with various enzymes and proteins during peptide synthesis . The nature of these interactions often involves the Fmoc group serving as a protective group for the amino acid, preventing unwanted side reactions .
Cellular Effects
They can impact cell signaling pathways, gene expression, and cellular metabolism by contributing to the formation of specific peptide sequences .
Molecular Mechanism
The molecular mechanism of action for Methyl 2-[2-(2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}ethoxy)ethoxy]acetate is likely related to its role in peptide synthesis. The Fmoc group can be removed under basic conditions, allowing the amino acid to participate in peptide bond formation . This can lead to changes in gene expression and enzyme activity, depending on the specific peptide sequence formed .
Temporal Effects in Laboratory Settings
Fmoc-protected amino acids are generally stable under normal storage conditions . Over time, they may undergo degradation or participate in peptide synthesis reactions .
Metabolic Pathways
Fmoc-protected amino acids can be incorporated into peptides, which may then be further metabolized by the cell .
Transport and Distribution
Fmoc-protected amino acids can be transported into cells via amino acid transporters .
Subcellular Localization
Fmoc-protected amino acids, once incorporated into peptides, can be directed to specific cellular compartments depending on the peptide sequence .
Eigenschaften
IUPAC Name |
methyl 2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO6/c1-26-21(24)15-28-13-12-27-11-10-23-22(25)29-14-20-18-8-4-2-6-16(18)17-7-3-5-9-19(17)20/h2-9,20H,10-15H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBSAFNJUEHWIDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COCCOCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(propan-2-yloxy)-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzamide](/img/structure/B2534297.png)
![2-{3-oxo-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-2-yl}acetic acid](/img/structure/B2534301.png)
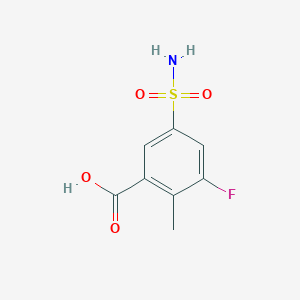
![2-((8-(4-methoxyphenyl)-(oxo)dihydropyrazolo[1,5-d][1,2,4]triazin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2534303.png)

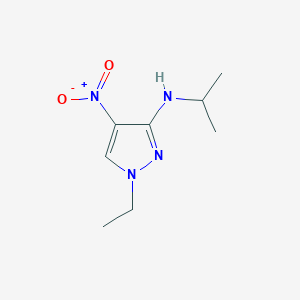
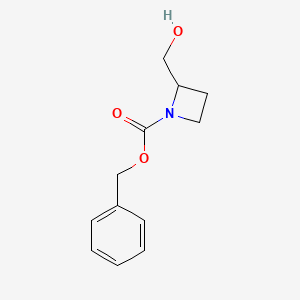
![4-(dimethylamino)-N-(7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-yl)benzamide](/img/structure/B2534309.png)
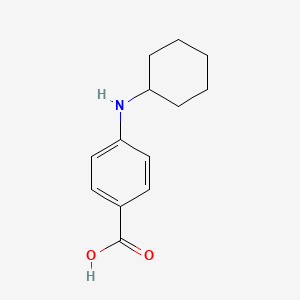
![(4aS,7aR)-4a-(aminomethyl)-1-propyloctahydro-2H-cyclopenta[b]pyridin-2-one](/img/structure/B2534311.png)
![N-(imidazo[1,2-a]pyridin-2-ylmethyl)-4-phenylbenzenesulfonamide](/img/structure/B2534313.png)
![4-bromo-N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2534314.png)
